

Technical Guide: Crystal Structure of 2-(1H-imidazol-1-yl)benzoic Acid Analogues

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Compound of Interest

Compound Name: **2-(1H-Imidazol-1-yl)benzoic acid**

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Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield the specific crystal structure for **2-(1H-imidazol-1-yl)benzoic acid**. This guide therefore presents a detailed analysis of a closely related analogue, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, for which crystallographic data is available. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals by providing insights into the structural characteristics and experimental methodologies relevant to this class of compounds.

Introduction

Imidazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and their presence in biologically active molecules. The crystal structure of these compounds provides fundamental information about their conformation, intermolecular interactions, and potential for forming supramolecular assemblies. This technical guide details the crystallographic data and experimental protocols for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, a structural analogue of **2-(1H-imidazol-1-yl)benzoic acid**. The key difference between the two molecules is the presence of a benzimidazole moiety instead of an imidazole group and a methylene bridge connecting it to the benzoic acid.

Crystallographic Data for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid

The following tables summarize the key crystallographic data and structural parameters for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |
|------------------------|---|
| Empirical Formula | C ₁₅ H ₁₂ N ₂ O ₂ |
| Formula Weight | 252.27 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| Unit Cell Dimensions | |
| a | 10.123(2) Å |
| b | 12.345(3) Å |
| c | 10.567(2) Å |
| α | 90° |
| β | 108.12(3)° |
| γ | 90° |
| Volume | 1254.5(5) Å ³ |
| Z | 4 |
| Density (calculated) | 1.334 Mg/m ³ |
| Absorption Coefficient | 0.091 mm ⁻¹ |
| F(000) | 528 |

Table 2: Selected Bond Lengths (Å).[1]

| Bond | Length (Å) |
|---------|------------|
| C1-O1 | 1.319(3) |
| C1-O2 | 1.216(3) |
| C10-C15 | 1.408(3) |

Table 3: Selected Bond Angles (°).[1]

| Angle | Value (°) |
|----------|-----------|
| N1-C8-C7 | 113.31 |

Table 4: Selected Torsion Angles (°).[1]

| Torsion Angle | Value (°) |
|---------------|-----------|
| C9-N1-C8-C7 | -116.8(2) |

Structural Commentary: In the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole ring system is inclined to the benzene ring by a dihedral angle of 78.04(10)°.[1] The crystal packing is stabilized by O—H···N and C—H···O hydrogen bonds, as well as C—H···π and π—π interactions.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Synthesis of 2-[(1H-benzimidazol-1-yl)methyl]benzonitrile

- Reaction Setup: In a round-bottom flask, equimolar ratios of benzimidazole (2 g, 16.9 mmol) and dry K₂CO₃ (4.66 g, 33.85 mmol) are mixed in acetonitrile (60 ml) under an inert atmosphere.[1]

- Stirring and Addition: The mixture is stirred for 60 minutes at 363 K.[1]
- Reactant Addition: 2-(bromomethyl)benzonitrile (3.31 g, 16.9 mmol) is then added to the reaction mixture.[1]
- Reflux: The resulting solution is refluxed for 24 hours.[1]
- Work-up: After cooling to room temperature, the mixture is poured slowly onto ice-water (100 ml) with constant stirring.[1]
- Precipitation: A greenish, muddy crystalline precipitate is formed and left to stand at 293 K for two days, yielding a crystalline powder of 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile.[1]

Synthesis and Crystallization of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid

- Hydrolysis: 2 g of 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile is mixed with 20 equimolar of potassium hydroxide (6.86 g) in water.[1]
- Reflux: The solution is refluxed at 373 K for 36 hours.[1]
- Cooling and Acidification: The solution is cooled to room temperature, poured onto ice-water, and then acidified with 6 N HCl for protonation.[1]
- Crystallization: The protonated solution is kept for slow evaporation. Pale-yellow cubic crystals suitable for X-ray diffraction are obtained after two weeks.[1]

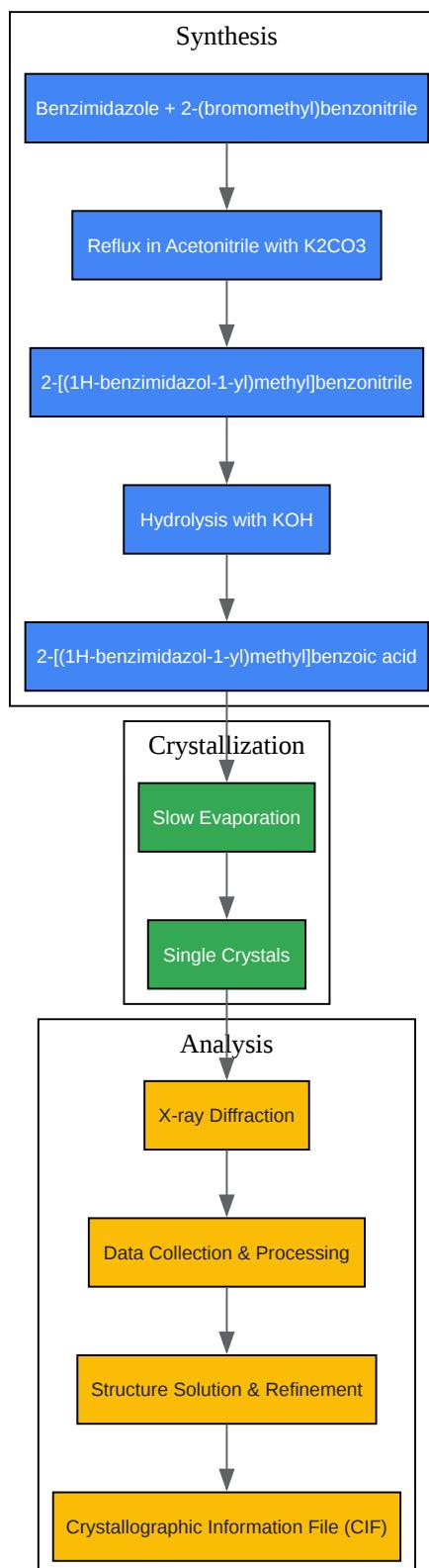
X-ray Crystallography

- Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer.
- Data Collection: X-ray diffraction data is collected at a controlled temperature, typically 293 K, using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F^2 .

- Hydrogen Atom Treatment: All hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.



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Caption: Experimental workflow for the synthesis and crystal structure determination.

This guide provides a comprehensive overview of the crystallographic data and experimental procedures for a close analogue of **2-(1H-imidazol-1-yl)benzoic acid**. Researchers can utilize this information as a foundation for further studies in this area, including the synthesis and crystallographic analysis of the target molecule.

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References

- 1. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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